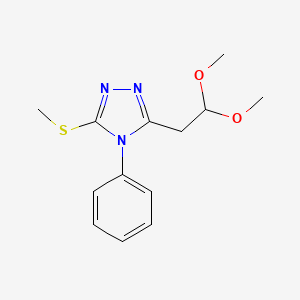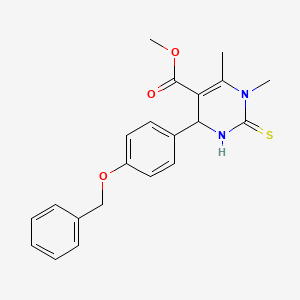
4-(Methylamino)quinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)quinazoline-7-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 4-(Methylamino)quinazoline-7-carboxylic acid, often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A method has been developed for making isatoic anhydride-8-amide from isatin-7-carboxylic acid, which can be used to produce a range of quinazoline and substituted aniline derivatives .Molecular Structure Analysis
The InChI code for 4-(Methylamino)quinazoline-7-carboxylic acid is 1S/C10H9N3O2/c1-11-9-7-3-2-6 (10 (14)15)4-8 (7)12-5-13-9/h2-5H,1H3, (H,14,15) (H,11,12,13) .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves various chemical reactions. For instance, the synthesis of isatoic anhydride-8-amide from isatin-7-carboxylic acid involves a reaction that occurs efficiently at room temperatures in sulfuric acid and sodium azide .Physical And Chemical Properties Analysis
4-(Methylamino)quinazoline-7-carboxylic acid is a powder at room temperature . It has a molecular weight of 203.2 .Applications De Recherche Scientifique
Anticancer Properties
Quinazoline derivatives, including 4-(Methylamino)quinazoline-7-carboxylic acid, have shown promise as potential anticancer agents. Researchers have explored their effects on various tumors, aiming to design more efficient and novel antineoplastic drugs . Further investigations into their mechanisms of action and potential clinical applications are ongoing.
Antibacterial Activity
The emergence of drug-resistant bacterial strains necessitates the development of novel antibiotics. Quinazolinones, including our compound of interest, exhibit antibacterial properties. Medicinal chemists have explored their potential as antibacterial agents, contributing to the fight against resistant bacteria strains .
Anti-Inflammatory Effects
Quinazoline derivatives have demonstrated anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting candidates for therapeutic interventions in inflammatory diseases .
Anticonvulsant Potential
Studies have highlighted the anticonvulsant properties of quinazolinones. These compounds may play a role in managing seizures and related neurological disorders .
Antifungal Activity
Quinazoline derivatives have been investigated for their antifungal effects. Understanding their interactions with fungal pathogens could lead to novel antifungal therapies .
Anti-HIV Research
While not explicitly mentioned for 4-(Methylamino)quinazoline-7-carboxylic acid, it’s worth noting that quinazolines have been studied in the context of anti-HIV research. Their potential inhibition of viral replication warrants further exploration .
Safety and Hazards
The safety information for 4-(Methylamino)quinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Quinazoline derivatives, including 4-(Methylamino)quinazoline-7-carboxylic acid, have drawn more and more attention in synthesis and bioactivities research due to their significant biological activities . The development of new synthetic methods and the exploration of their biological properties are potential future directions .
Propriétés
IUPAC Name |
4-(methylamino)quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-7-3-2-6(10(14)15)4-8(7)12-5-13-9/h2-5H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZLSKOGOTHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)quinazoline-7-carboxylic acid | |
CAS RN |
941236-69-7 |
Source


|
| Record name | 4-(methylamino)quinazoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)


![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)
![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)




